magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Overview
Description
Magnesium gluconate is a chemical compound with the formula MgC₁₂H₂₂O₁₄. It is the magnesium salt of gluconic acid and is known for its high bioavailability, making it an effective supplement for increasing magnesium levels in the body . Magnesium is a vital mineral involved in numerous physiological processes, including muscle and nerve function, blood glucose control, and blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium gluconate can be synthesized by reacting gluconic acid with magnesium oxide or magnesium carbonate. The reaction typically involves dissolving gluconic acid in water and then adding magnesium oxide or carbonate under controlled conditions. The mixture is heated and stirred to ensure complete reaction, followed by filtration and crystallization to obtain pure magnesium gluconate .
Industrial Production Methods: In industrial settings, magnesium gluconate is often produced using gluconate-delta-lactone as the starting material. The process involves dissolving gluconate-delta-lactone in water, adding magnesium oxide, and heating the mixture while stirring. After the reaction is complete, the solution is filtered, and the product is crystallized and dried .
Chemical Reactions Analysis
Types of Reactions: Magnesium gluconate primarily undergoes complexation reactions due to the presence of the gluconate ligand. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The synthesis of magnesium gluconate involves reagents such as gluconic acid or gluconate-delta-lactone and magnesium oxide or carbonate. The reaction conditions include aqueous solutions, controlled heating, and stirring .
Major Products Formed: The primary product of the reaction between gluconic acid and magnesium oxide or carbonate is magnesium gluconate. No significant by-products are typically formed under controlled conditions .
Scientific Research Applications
Mechanism of Action
Magnesium gluconate exerts its effects by increasing the levels of magnesium in the body. Magnesium acts as a cofactor in over 300 enzymatic reactions, including those involved in protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . It also plays a role in maintaining the structural integrity of nucleic acids and cell membranes .
Comparison with Similar Compounds
Magnesium gluconate is often compared with other magnesium salts, such as magnesium oxide, magnesium citrate, and magnesium glycinate:
Magnesium Oxide: While magnesium oxide is commonly used, it has lower bioavailability compared to magnesium gluconate, meaning it is less efficiently absorbed by the body.
Magnesium Citrate: Magnesium citrate is known for its high bioavailability and is often used to treat constipation.
Magnesium Glycinate: This compound is well-tolerated and has high bioavailability, making it suitable for individuals who require higher doses of magnesium.
Magnesium gluconate stands out due to its high bioavailability and minimal side effects, making it a preferred choice for magnesium supplementation .
Properties
IUPAC Name |
magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUVIUYTHWPELF-IYEMJOQQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg(HOCH2(CHOH)4CO2)2, C12H22MgO14 | |
Record name | Magnesium gluconate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Magnesium_gluconate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
526-95-4 (Parent) | |
Record name | Magnesium gluconate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003632915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50890579 | |
Record name | Magnesium gluconate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50890579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3632-91-5 | |
Record name | Magnesium gluconate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003632915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Gluconic acid, magnesium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium gluconate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50890579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium digluconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAGNESIUM GLUCONATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH52F4317B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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